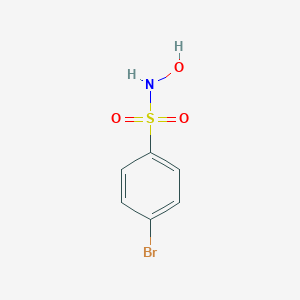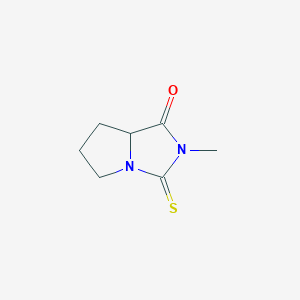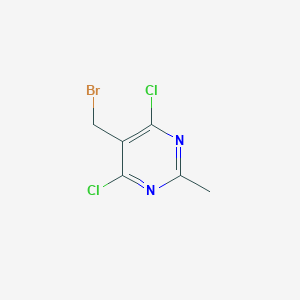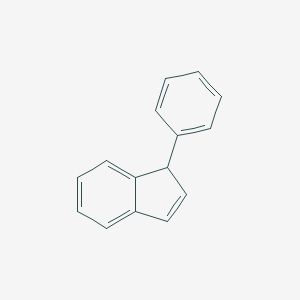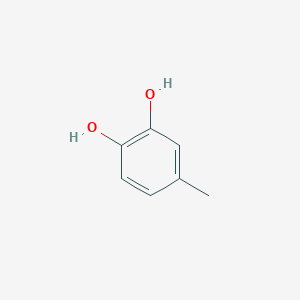
4-甲基邻苯二酚
概述
描述
4-Methylcatechol (4-MC) is a compound that has been extensively studied due to its various biological activities and potential therapeutic applications. It is known to stimulate nerve growth factor synthesis and has been investigated for its effects on brain-derived neurotrophic factor (BDNF) content and mRNA expression in cultured brain cells and in vivo in the rat brain . Additionally, 4-MC has been shown to have cytotoxic effects on murine tumor cells, inducing apoptotic cell death through extracellular pro-oxidant action . Its role in peripheral nerve regeneration and its potential as a therapeutic agent for neuropathic conditions have also been explored 10.
Synthesis Analysis
The electrochemical oxidation of 4-MC in methanol has been studied, revealing that it can be converted to 4-methoxy-5-methyl-o-benzoquinone under specific experimental conditions with a yield of 85% . This synthesis process involves methoxylation reactions following ECECE and ECE mechanisms, which have been successfully performed and provide a method for producing derivatives of 4-MC.
Molecular Structure Analysis
The molecular structure of 4-MC allows it to undergo various chemical reactions. For instance, its autoxidation under quasi-physiological conditions leads to the formation of 2-hydroxy-5-methyl-1,4-benzoquinone, a process that is influenced by pH and metal ions . This reaction is thought to be similar to the biosynthesis of the quinonoid cofactor in copper amine oxidases.
Chemical Reactions Analysis
4-MC oxidizes more rapidly than related catecholamines such as dopamine, norepinephrine, and epinephrine, especially at alkaline pH . The oxidation process does not involve superoxide dismutase or catalase, suggesting that oxygen is the primary oxidant. The oxidation of 4-MC by oxygen is mediated through the formation of a semiquinone by comproportionation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-MC contribute to its biological activities. Its ability to cross the blood-brain barrier and its stability in the bloodstream are limited, which poses challenges for its therapeutic use . However, its pro-oxidant and antioxidant actions have been demonstrated in vitro, and these properties are relevant to its cytotoxic activity and potential protective effects against cancer . Furthermore, 4-MC's effects on nerve growth factor levels and motor nerve conduction velocity in experimental diabetic neuropathy suggest that it can influence physiological processes related to nerve function and regeneration 10.
科学研究应用
1. 生化研究
4-甲基邻苯二酚(4-MC)已被研究其在生化过程中的作用。例如,在准生理条件下,4-甲基邻苯二酚的自氧化会导致2-羟基-5-甲基-1,4-苯醌的形成,这在铜胺氧化酶喹诺因辅因子的生物合成中具有重要意义(Rinaldi et al., 1995)。
2. 治疗研究
研究了4-MC的治疗效果,特别是在糖尿病性神经病变中。研究表明,它能刺激内源性神经生长因子(NGF)的合成,改善糖尿病大鼠的运动神经传导速度和神经纤维直径(Hanaoka et al., 1994)。此外,4-MC可以提高体内NGF水平,潜在地补偿进行性糖尿病性神经病变对NGF水平的抑制作用(Hanaoka et al., 1992)。
3. 神经保护和细胞生物学
4-MC通过刺激神经元中脑源性神经营养因子(BDNF)和NGF的合成表现出神经保护性质。然而,它抑制TM3 Leydig细胞的细胞增殖和睾酮合成,表明在细胞生物学中扮演复杂的角色(Li et al., 2017)。
4. 氧化和儿茶酚胺研究
对4-甲基邻苯二酚的氧化研究为多巴胺和去甲肾上腺素等儿茶酚胺的氧化过程提供了见解(Li et al., 2007)。
5. 抗肿瘤和细胞毒性研究
研究表明,4-MC可能具有抗肿瘤特性。例如,通过其细胞外的促氧化作用,它在小鼠肿瘤细胞中诱导细胞凋亡(Morita et al., 2003),并对转移性恶性黑色素瘤细胞表现出细胞毒性(Payton et al., 2011)。
6. 微生物学和酶学
在微生物学中,研究了4-MC与来自假单胞菌的4-甲基邻苯二酚2,3-二氧化酶等酶的关系,该酶对4-甲基邻苯二酚的活性高于邻苯二酚或3-甲基邻苯二酚(Ha et al., 2000)。
7. 神经再生和神经病理性疼痛
研究表明,4-MC能增强受伤后皮肤神经的再生,并增加NGF和胶质细胞源性神经营养因子表达,从而有助于周围神经再生(Hsieh et al., 2009)。
8. 电化学
对4-甲基邻苯二酚的电氧化研究有助于理解其化学行为及在电有机合成中的潜在应用(Nematollahi & Tammari, 2005)。
安全和危害
未来方向
属性
IUPAC Name |
4-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCATMYQYDCTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020861 | |
| Record name | 4-Methylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light brown solid; [Alfa Aesar MSDS], Solid | |
| Record name | 4-Methylcatechol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Methylcatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0028 [mmHg] | |
| Record name | 4-Methylcatechol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Methylcatechol | |
CAS RN |
452-86-8 | |
| Record name | 4-Methylcatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,2-Benzenediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylcatechol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GLI7JGB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylcatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 °C | |
| Record name | 4-Methyl-1,2-Benzenediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylcatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

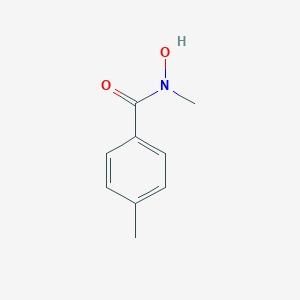
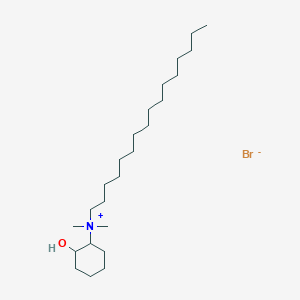

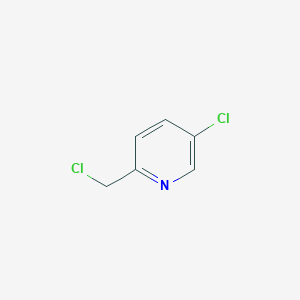

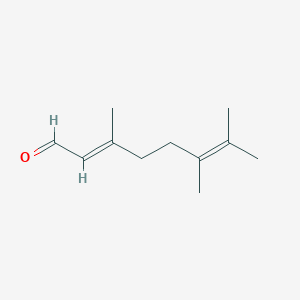
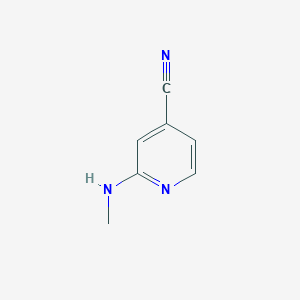
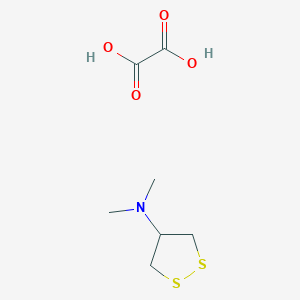

![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
